4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinium ring substituted with dimethyl groups and an iodide ion. The presence of the oxazinium ring imparts unique chemical properties, making it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable aldehyde or ketone, followed by cyclization to form the oxazinium ring. The iodide ion is then introduced through a halogenation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the preparation of intermediates, followed by cyclization and halogenation steps. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinium oxides.
Reduction: Reduction reactions can convert the oxazinium ring to other heterocyclic structures.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Oxazinium oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxazinium derivatives.
Scientific Research Applications
4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide involves its interaction with specific molecular targets. The oxazinium ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The iodide ion may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
- 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
- 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)oxazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Uniqueness: 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide stands out due to its specific substitution pattern and the presence of the iodide ion. These features confer unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
61985-18-0 |
---|---|
Molecular Formula |
C6H12INO |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2,3-dimethyl-5,6-dihydro-4H-oxazin-2-ium;iodide |
InChI |
InChI=1S/C6H12NO.HI/c1-6-4-3-5-8-7(6)2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GBMJKTPNWMHTPL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](OCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.